5-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Description

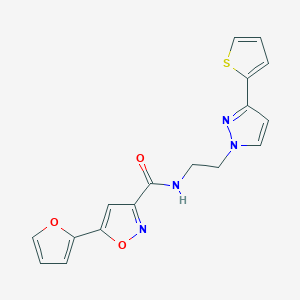

The compound 5-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic molecule featuring:

- A furan-2-yl substituent at the 5-position of the isoxazole ring.

- A thiophen-2-yl group attached to the pyrazole ring.

- An ethyl linker connecting the pyrazole and isoxazole-carboxamide moieties.

This architecture combines aromatic heterocycles (furan, thiophene, pyrazole, isoxazole) known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and receptor modulation .

Properties

IUPAC Name |

5-(furan-2-yl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c22-17(13-11-15(24-20-13)14-3-1-9-23-14)18-6-8-21-7-5-12(19-21)16-4-2-10-25-16/h1-5,7,9-11H,6,8H2,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKKWLJWIWGDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

| Property | Details |

|---|---|

| Molecular Formula | C16H15N3O2S |

| Molecular Weight | 313.37 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=COC(=C1)C(=O)N(C(=O)C2=CC=CS2)C3=NNC(=C3)C=C |

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with thiophene and pyrazole moieties. The process often includes multi-step reactions, where key intermediates are formed through nucleophilic substitutions and cyclization reactions.

Antimicrobial Activity

Research indicates that compounds containing isoxazole and pyrazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism typically involves disruption of microbial cell wall synthesis or inhibition of metabolic pathways.

Anticancer Properties

Studies have highlighted the potential anticancer activity of pyrazole derivatives, including those with isoxazole structures. The compound has been shown to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research has demonstrated that similar compounds exhibit significant COX-1 and COX-2 inhibitory activities, suggesting potential therapeutic applications in treating inflammatory diseases .

Study 1: Antimicrobial Screening

A study conducted on a series of isoxazole-pyrazole derivatives, including our compound, revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to high efficacy .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound significantly reduced cell viability with an IC50 value of approximately 25 µM. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways involving caspase activation .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Isoxazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that isoxazole derivatives can exhibit potent cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : A study highlighted the synthesis of isoxazole derivatives that demonstrated significant cytotoxicity against human cancer cell lines such as K562 (myeloid leukemia), A549 (lung cancer), and PC-3 (prostate cancer) with IC50 values ranging from 0.04 to 12.00 µM . The mechanism often involves inhibition of tubulin polymerization, similar to the action of combretastatin A-4, a known antitumor agent.

Table 1: Cytotoxic Activity of Isoxazole Derivatives

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | K562 | 0.04 | Tubulin Inhibition |

| Compound B | A549 | 12.00 | Tubulin Inhibition |

| Compound C | PC-3 | 0.50 | Apoptosis Induction |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies show promising results:

- Antibacterial Activity : Isoxazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, compounds with thiophenyl substitutions exhibited notable antibacterial properties .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| Compound D | E. coli | Significant |

| Compound E | S. aureus | Moderate |

| Compound F | Pseudomonas aeruginosa | High |

Neuroprotective Effects

Recent studies suggest that certain isoxazole derivatives may possess neuroprotective effects, making them potential candidates for treating neurodegenerative diseases:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Functional Group Analysis

- Carboxamide vs.

- Thiophene vs. Sulphanyl Linkers : The thiophene-pyrazole moiety in the target compound introduces aromatic conjugation, enhancing stability and π-stacking interactions compared to sulphanyl-linked ranitidine analogues .

- MIDA-Boryl vs. Isoxazole : The MIDA-boryl group in compound 5f enables unique reactivity in cross-coupling reactions, whereas the isoxazole-carboxamide in the target compound prioritizes target engagement .

Physicochemical Properties

- Melting Points : While direct data for the target compound is unavailable, analogues like 5f exhibit decomposition at 140–142°C, suggesting thermal instability common to heterocyclic carboxamides .

- Solubility : The presence of polar carboxamide and heterocycles likely confers moderate aqueous solubility, contrasting with more lipophilic analogues like furopyridine derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide, and what key intermediates are involved?

- Methodology : Synthesis typically involves multi-step protocols. For example:

- Step 1 : Preparation of furan-2-carboxylic acid hydrazide derivatives as precursors, followed by cyclization to form the isoxazole core .

- Step 2 : Functionalization of the pyrazole-thiophene moiety via Mannich reactions or coupling with ethylenediamine derivatives .

- Key intermediates : 5-(furan-2-yl)isoxazole-3-carboxylic acid and 3-(thiophen-2-yl)-1H-pyrazole-1-ethylamine are critical intermediates. Yields are optimized using microwave-assisted synthesis (e.g., 60–75% efficiency under 100°C, 30 min) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Techniques :

- NMR : H and C NMR confirm regiochemistry of the isoxazole and pyrazole rings. For example, the isoxazole C-3 carbonyl resonates at ~160 ppm in C NMR .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 331.39) .

Q. What in vitro assays are recommended for initial evaluation of biological activity (e.g., cytotoxicity, enzyme inhibition)?

- Assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC values against HeLa or MCF-7 cells) .

- Enzyme Inhibition : COX1/2 inhibition assays using fluorogenic substrates (e.g., IC < 10 µM for anti-inflammatory potential) .

- Antimicrobial Activity : Microdilution assays against S. aureus or E. coli (MIC values reported for similar thiadiazole derivatives) .

Advanced Research Questions

Q. What strategies can address low yields (<40%) in the cyclization step during synthesis of the pyrazole-thiophene moiety?

- Solutions :

- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min and improves yields by 20–30% .

- Catalytic Optimization : Use ionic liquids (e.g., [TMDPH2][SO4]) to enhance cyclization efficiency .

- Solvent Screening : Polar aprotic solvents (DMF or acetonitrile) promote cyclization over side reactions .

Q. How do molecular docking studies inform the design of derivatives with enhanced activity against cancer targets?

- Approach :

- Target Selection : Dock the compound into kinase domains (e.g., EGFR or VEGFR2) using AutoDock Vina. The furan and thiophene moieties show π-π stacking with Phe residues .

- Modifications : Introducing electron-withdrawing groups (e.g., -CF) on the pyrazole ring improves binding affinity (ΔG < -9 kcal/mol) .

- Validation : Correlate docking scores with experimental IC values to prioritize derivatives .

Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC values)?

- Analysis Framework :

- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .

- Metabolic Stability : Test compound stability in liver microsomes; rapid degradation may explain variability in cytotoxicity .

- Structural Confirmation : Re-characterize batches with divergent activity to rule out isomerization or impurities .

Q. What computational methods optimize reaction conditions for synthesizing derivatives with modified substituents?

- Tools :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers for key steps (e.g., cyclization) .

- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., acetonitrile for thiadiazole formation) .

- DoE (Design of Experiments) : Apply factorial design to screen temperature, solvent, and catalyst ratios efficiently .

Q. How does modifying substituents on the furan and thiophene moieties affect bioactivity and pharmacokinetics?

- Findings :

- Furan Modifications : Methyl groups at C-2/C-5 enhance metabolic stability (t > 2 h in plasma) but reduce solubility .

- Thiophene Substitutions : Chlorine or nitro groups improve antimicrobial activity (MIC reduced by 50%) but increase cytotoxicity .

- Pharmacokinetics : LogP values >3.5 correlate with improved blood-brain barrier penetration but higher hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.